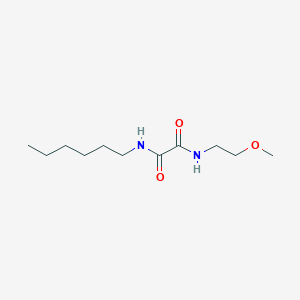![molecular formula C10H13NO4 B4758019 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4758019.png)
2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Vue d'ensemble
Description
2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide, also known as HMAPA, is a chemical compound that has gained a lot of attention in the field of scientific research. This compound is known for its potential therapeutic properties and has been extensively studied for its various biochemical and physiological effects. In
Applications De Recherche Scientifique
2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been extensively studied for its various scientific research applications. One of the most promising applications is its potential use as an anticancer agent. Several studies have shown that 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition, 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
In addition, 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and cognition.
Biochemical and Physiological Effects
2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide can increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative stress and inflammation.
In addition, 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has also been shown to have an anti-inflammatory effect, which can help to reduce inflammation in the body. This effect may be particularly beneficial for individuals with chronic inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide in lab experiments is its well-established synthesis method. This method allows for the production of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide in large quantities, which is important for conducting experiments.
However, one of the limitations of using 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide in lab experiments is its potential toxicity. While 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been shown to have therapeutic potential, it can also be toxic at high doses. Therefore, it is important to carefully monitor the dosage and concentration of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide used in experiments.
Orientations Futures
There are several future directions for the study of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide and its potential efficacy in treating different types of cancer.
In addition, 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has also been studied for its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide in these conditions.
Overall, the study of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide has the potential to lead to the development of new and effective therapies for a variety of conditions. Further research is needed to fully understand the therapeutic potential of 2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide and its limitations.
Propriétés
IUPAC Name |
2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-4,12H,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPOBDQWMTQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Hydroxymethyl)-2-methoxyphenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4757992.png)
![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)

![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide](/img/structure/B4758020.png)
![2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)

![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4758037.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)